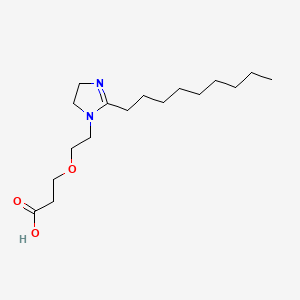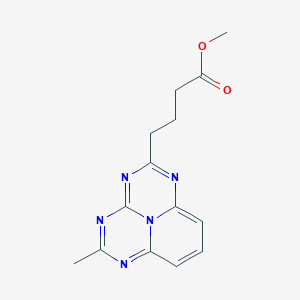
Methyl 4-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)butanoate is an organic compound with the molecular formula C14H15N5O2. This compound is characterized by its unique structure, which includes a pentaazaphenalenyl core, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)butanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new ester derivatives .
Aplicaciones Científicas De Investigación
Methyl 4-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)butanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of Methyl 4-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate: A synthetic cannabinoid receptor agonist.
1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,3-diene: A compound with a similar structural motif.
Uniqueness
Methyl 4-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)butanoate is unique due to its pentaazaphenalenyl core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .
Propiedades
Número CAS |
63272-54-8 |
|---|---|
Fórmula molecular |
C14H15N5O2 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
methyl 4-(7-methyl-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaen-3-yl)butanoate |
InChI |
InChI=1S/C14H15N5O2/c1-9-15-11-6-4-7-12-17-10(5-3-8-13(20)21-2)18-14(16-9)19(11)12/h4,6-7H,3,5,8H2,1-2H3 |
Clave InChI |
PNXTZKIKKMQHCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC(=NC3=CC=CC(=N1)N32)CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



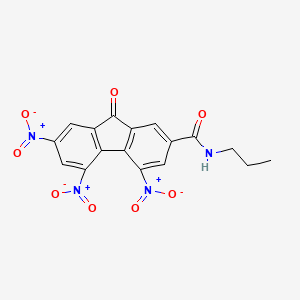
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)

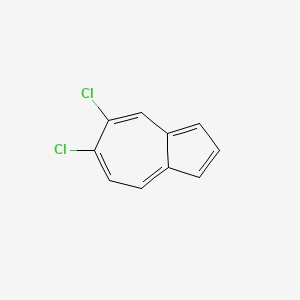

![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)
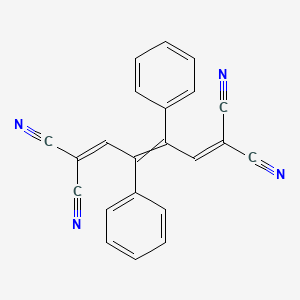

![2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14500091.png)
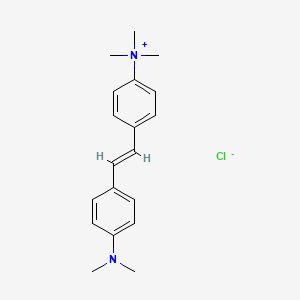
![9,9'-[Oxybis(methylene)]diphenanthrene](/img/structure/B14500099.png)
